2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol is a synthetic organic compound characterized by its unique furan ring structure with an amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through various methods such as esterification or direct alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Amino-2,2-dimethylfuran-3(2H)-ylidene)amino)ethanol
- 2-((5-Amino-2,2-diethylthiophene-3(2H)-ylidene)amino)ethanol
- 2-((5-Amino-2,2-diethylpyrrole-3(2H)-ylidene)amino)ethanol
Uniqueness
2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89376-07-8 |
---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[(5-amino-2,2-diethylfuran-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H18N2O2/c1-3-10(4-2)8(12-5-6-13)7-9(11)14-10/h7,13H,3-6,11H2,1-2H3 |
InChI Key |
QUAAOPNHHFEYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NCCO)C=C(O1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.